Cas no 447-61-0 (2-(Trifluoromethyl)benzaldehyde)

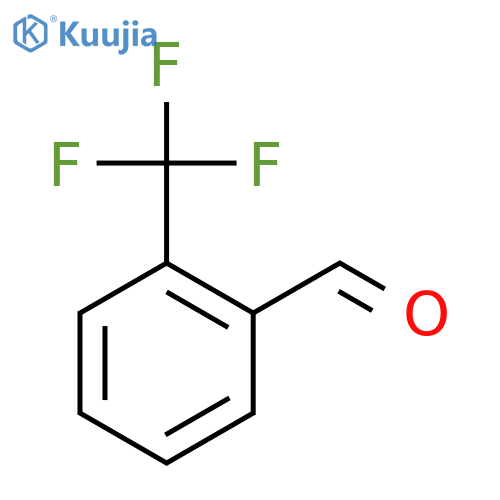

447-61-0 structure

商品名:2-(Trifluoromethyl)benzaldehyde

2-(Trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)benzaldehyde

- 2-Trifluoromethylbenzaldehyde

- ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLUALDEHYDE

- 2-(Trifluoromthyl)benzaldehyde

- 2-Formylbenzotrifluoride

- 2-Trifluormethylbenzaldehyde

- A,A,A-TRIFLUORO-O-TOLUALDEHYDE

- BENZOTRIFLUORIDE-2-CARBALDEHYDE

- o-benzaldehyde

- OTF-BAD

- o-trifluoromethyl-benzaldehyde

- trifluoromethylbenzaldehyde

- α,α,α-Trifluoro-o-tolualdehyde

- o-(Trifluoromethyl)benzaldehyde

- o-trifluoromethylbenzaldehyde

- Benzaldehyde, 2-(trifluoromethyl)-

- 2-(trifluoromethyl)-benzaldehyde

- ortho-trifluoromethyl-benzaldehyde

- o-trifluoromethyl benzaldehyde

- o-Tolualdehyde, .alpha.,.alpha.,.alpha.-trifluoro-

- 2-(Trifluoromethyl)benzalde

- 2-(Trifluoromethyl)benzaldehyde,98%

- Z104476826

- CS-W009016

- FT-0608952

- 447-61-0

- SY003300

- AKOS000119868

- 2-trifluoromethyibenzaldehyde

- WQVKQXWKOXNFEH-UHFFFAOYSA-N

- .alpha.,.alpha.,.alpha.-Trifluoro-o-tolualdehyde

- NS00005334

- F2191-0140

- PS-8633

- 2-trifluoromethyl-benzaldehyde

- MFCD00003337

- EN300-20098

- DTXSID40196279

- EC 207-185-9

- BDBM93344

- 2-(Trifluoromethyl)benzaldehyde, 98%

- 2-Trifluoromethyl benzaldehyde

- ortho(trifluoromethyl)benzaldehyde

- ortho-(trifluoromethyl)benzaldehyde

- CHEMBL4549081

- AM20060045

- SCHEMBL67207

- 2-(trifluoromethyl) -benzaldehyde

- W-106176

- EINECS 207-185-9

- AC-2901

- Integrase inhibitor, R2{5}

- A7105

- T1281

- InChI=1/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5

- A826680

- alpha,alpha,alpha-Trifluoro-o-tolualdehyde;2-trifluoromethylbenzaldehyde

- DB-024048

-

- MDL: MFCD00003337

- インチ: 1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H

- InChIKey: ZDVRPKUWYQVVDX-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C([H])=O)(F)F

- BRN: 2045512

計算された属性

- せいみつぶんしりょう: 174.02900

- どういたいしつりょう: 174.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.32 g/mL at 25 °C(lit.)

- ゆうかいてん: -40 ºC

- ふってん: 70°C/15.8mmHg

- フラッシュポイント: 華氏温度:141.8°f

摂氏度:61°c - 屈折率: n20/D 1.466(lit.)

- ようかいど: Soluble in most organic solvents.

- PSA: 17.07000

- LogP: 2.51790

- かんど: Air Sensitive

- ようかいせい: 未確定

2-(Trifluoromethyl)benzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:3

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S37/39

2-(Trifluoromethyl)benzaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-(Trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032864-1kg |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 98% | 1kg |

¥1285.00 | 2024-05-13 | |

| Enamine | EN300-20098-0.5g |

2-(trifluoromethyl)benzaldehyde |

447-61-0 | 93% | 0.5g |

$21.0 | 2023-09-16 | |

| TRC | T895558-100mg |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Key Organics Ltd | PS-8633-20MG |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | PS-8633-100MG |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75980-500g |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 98% | 500g |

¥442.0 | 2023-09-06 | |

| Oakwood | 007580-5g |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 98% | 5g |

$10.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D380348-500g |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 97% | 500g |

$395 | 2024-05-24 | |

| eNovation Chemicals LLC | D403356-500g |

2-(Trifluoromethyl)benzaldehyde |

447-61-0 | 97% | 500g |

$300 | 2024-06-05 | |

| Life Chemicals | F2191-0140-0.25g |

2-(trifluoromethyl)benzaldehyde |

447-61-0 | 95%+ | 0.25g |

$18.0 | 2023-11-21 |

2-(Trifluoromethyl)benzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:447-61-0)邻三氟甲基苯甲醛

注文番号:LE2338366

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

2-(Trifluoromethyl)benzaldehyde 関連文献

-

Qian Yang,Xin Cheng,YeXin Wang,BingWu Wang,ZheMing Wang,Song Gao Dalton Trans. 2015 44 8938

-

2. A novel, base-induced fragmentation of hantzsch-type 4-aryl-1,4-dihydropyridinesThomas McInally,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1988 1837

-

Rong Hu,Fengyan Wang,Shengliang Li,Chenyao Nie,Meng Li,Hui Chen,Libing Liu,Fengting Lv,Shu Wang Polym. Chem. 2015 6 8244

-

Dong zhi Qiang,Jing Bo Shi,Bao An Song,Xin Hua Liu RSC Adv. 2014 4 5607

-

Alexandre Abhervé,Samia Benmansour,Carlos José Gómez-García,Narcis Avarvari CrystEngComm 2018 20 4141

447-61-0 (2-(Trifluoromethyl)benzaldehyde) 関連製品

- 59664-42-5(2,4-Bis(trifluoromethyl)benzaldehyde)

- 1018678-50-6(2-(Difluoromethyl)benzaldehyde)

- 395-64-2(2,5-Bis(trifluoromethyl)benzaldehyde)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:447-61-0)2-(Trifluoromethyl)benzaldehyde

清らかである:99%

はかる:1kg

価格 ($):191.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:447-61-0)2-(Trifluoromethyl)benzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ